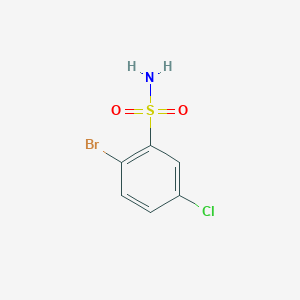

2-Bromo-5-chloro-benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVDRKYPSYWAOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735213 | |

| Record name | 2-Bromo-5-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749252-96-8 | |

| Record name | 2-Bromo-5-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Chloro Benzenesulfonamide and Analogous Structures

Precursor Synthesis and Derivatization Strategies

The foundational step in synthesizing complex molecules like 2-Bromo-5-chloro-benzenesulfonamide is the preparation of appropriately substituted starting materials. This involves the strategic placement of halogen atoms on the benzene (B151609) ring, which dictates the final substitution pattern of the target molecule.

The synthesis of dihalogenated benzene precursors, such as 1-bromo-4-chlorobenzene, is typically achieved through electrophilic aromatic substitution. These reactions involve the direct halogenation of a benzene or a monosubstituted benzene ring using halogenating agents in the presence of a Lewis acid catalyst. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic ring.

Alternative routes to specific halogenation patterns involve the use of diazotization-substitution sequences, commonly known as Sandmeyer or related reactions. nih.gov This approach begins with a substituted aniline (B41778), which is converted to a diazonium salt. The diazonium group can then be replaced by a halogen using appropriate copper(I) or other metallic salts. This method offers excellent control over the position of the incoming halogen, which is particularly useful for synthesizing isomers that are inaccessible through direct electrophilic substitution. For instance, the synthesis of 2-bromobenzenesulfonyl chloride can start from 2-bromoaniline, which is converted into a diazonium salt and subsequently reacted to introduce the sulfonyl chloride group. google.com

The introduction of the sulfonamide functional group is a pivotal step in the synthesis. The most traditional and widely used method involves a two-step process: chlorosulfonation followed by amination. nih.govgoogle.com

Amination: The resulting benzenesulfonyl chloride is then reacted with an amine source, typically concentrated ammonium hydroxide or ammonia, to form the corresponding benzenesulfonamide (B165840). nih.govgoogle.comgoogle.com

An alternative to direct chlorosulfonation is the conversion of anilines to their corresponding sulfonyl chlorides via a Sandmeyer-type reaction, which involves diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst. nih.gov The resulting sulfonyl chloride is then aminated as described above. This pathway provides a regioselective alternative to direct sulfonation.

| Method | Description | Key Reagents | Advantages | Disadvantages |

| Chlorosulfonation & Amination | Two-step process involving electrophilic substitution to form a sulfonyl chloride, followed by reaction with ammonia. google.com | Chlorosulfonic acid, Ammonium hydroxide | Widely used, straightforward for some substrates. | Harsh acidic conditions, potential for side products (sulfones), limited regioselectivity. nih.govgoogle.com |

| Sandmeyer-type Reaction | Multi-step process starting from an aniline, involving diazotization and reaction with SO₂/CuCl to form the sulfonyl chloride, followed by amination. nih.gov | Substituted aniline, NaNO₂, HCl, SO₂, CuCl, NH₃ | High regioselectivity, milder conditions for sulfonyl chloride formation. | Requires precursor aniline, multi-step process. |

| Oxidative Chlorination | Conversion of organosulfur compounds (e.g., thiols) to sulfonyl chlorides using oxidizing agents and a chlorine source. nih.gov | Thiols, H₂O₂, SOCl₂ | Milder conditions are possible. organic-chemistry.org | Requires prior formation of a C-S bond. nih.gov |

Advanced Synthetic Pathways

To overcome the limitations of traditional methods, advanced synthetic protocols have been developed. These pathways offer improved efficiency, milder reaction conditions, and greater functional group tolerance through multi-step sequences and the use of catalysis.

Complex benzenesulfonamide analogues are often assembled through carefully designed multi-step sequences that build functionality progressively. An illustrative example involves the synthesis of a disubstituted benzenesulfonamide where functional groups are introduced in a specific order to ensure correct positioning and compatibility. nih.gov

A representative sequence could be:

Start with a precursor like 5-fluoro-2-nitro-phenylamine.

Introduce the sulfonamide group via diazotization and sulfonyl chloride formation, followed by amination.

Perform a nucleophilic aromatic substitution reaction at the fluorine position.

Reduce the nitro group to an amine.

Execute a selective Sandmeyer reaction on the newly formed amine to introduce a different halogen, such as chlorine. nih.gov

This type of protocol allows for the construction of highly substituted and complex benzenesulfonamide derivatives that would be difficult to prepare using direct substitution methods.

Transition-metal catalysis has revolutionized the synthesis of sulfonamides by enabling the formation of the crucial C-S and S-N bonds under mild conditions with high selectivity. nih.govrsc.org

Palladium-Catalyzed Cross-Coupling: One method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of arylboronic acids with a [SO₂Cl]⁺ synthon to generate arylsulfonyl chlorides. This approach offers significant functional group tolerance and inherent regioselectivity, allowing access to substitution patterns not achievable by classical electrophilic aromatic substitution. nih.gov Another palladium-catalyzed method couples aryl iodides with a sulfur dioxide surrogate, DABSO, to provide aryl ammonium sulfinates, which can be converted to sulfonamides in a one-pot process. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysis is also prominent. One protocol describes a Cu(II)-catalyzed one-step synthesis of sulfonamides from (hetero)arylboronic acids, amines, and DABSO. thieme-connect.com A more recent development utilizes a synergistic photoredox and copper catalysis system to directly synthesize sulfonamides from aryl radical precursors, a wide range of amines, and a sulfur dioxide source in a single step at room temperature. acs.org

Photocatalysis: Transition-metal-free photocatalytic strategies have emerged as a sustainable alternative. One such system uses sodium iodide (NaI) as a dual-functional reagent to activate abundant aryl triflates, which then undergo a three-component cascade coupling with SO₂ surrogates and various amines to deliver sulfonamides in good to excellent yields under mild, UV-light-assisted conditions. rsc.org

Lewis Acid Catalysis: Calcium triflimide [Ca(NTf₂)₂] has been employed as a Lewis acid catalyst to activate sulfonyl fluorides toward nucleophilic attack by amines, providing a pathway to sulfonamides. organic-chemistry.org

| Catalytic System | Key Reactants | Catalyst | Key Features |

| Palladium Cross-Coupling | Arylboronic acids, [SO₂Cl]⁺ synthon nih.gov | Palladium complex | Excellent functional group tolerance, high regioselectivity. |

| Synergistic Photoredox/Copper | Aryl radical precursors, Amines, SO₂ source acs.org | Iridium photocatalyst, Copper catalyst | Single-step process, proceeds at room temperature, broad amine scope. |

| Transition-Metal-Free Photocatalysis | Aryl triflates, Amines, SO₂ surrogate (K₂S₂O₅) rsc.org | NaI (as transfer reagent) | Sustainable, avoids transition metals, mild conditions. |

| Copper-Catalyzed One-Step | Arylboronic acids, Amines, DABSO thieme-connect.com | Cu(II) salt | Wide functional group tolerance, one-step synthesis. |

Optimizing reaction parameters is crucial for maximizing yield, minimizing byproducts, and ensuring process efficiency and safety, particularly in industrial settings. asiachmical.com Key parameters that are frequently optimized include reaction temperature, reactant molar ratios, and catalyst loading.

Temperature: Sulfonation reactions are often highly exothermic, and temperature control is critical. mdpi.com For instance, in one study on α-olefin sulfonation, increasing the temperature from 30 °C to 50 °C significantly enhanced the active substance content. mdpi.com

Molar Ratios: The stoichiometry of reactants directly impacts conversion. While a 1:1 molar ratio might be expected, an excess of the sulfonating agent (e.g., SO₃) is often required to overcome mass transfer limitations and drive the reaction to completion. mdpi.com

Reactor Design: The choice of reactor can significantly influence reaction efficiency. Modern falling film reactors (FFRs) are widely used for industrial SO₃ sulfonation due to their large surface area and excellent heat transfer capabilities. asiachmical.comacs.org Microreactors offer even greater control over reaction temperature and mixing times, which can minimize side reactions and improve product quality. asiachmical.com

Statistical Optimization: Methodologies like Response Surface Methodology (RSM) can be used to systematically investigate the influence of multiple variables (e.g., temperature, time, reactant ratios) and their interactions. This statistical approach allows for the identification of optimal conditions to achieve the highest product yield and purity. mdpi.comresearchgate.net

Synthesis of N-Substituted and Ring-Modified Derivatives

The structural framework of this compound serves as a versatile scaffold for the development of a wide range of derivatives. Modifications can be strategically introduced at two primary locations: the sulfonamide nitrogen (N-substitution) and the aromatic ring. These modifications are crucial for tuning the molecule's physicochemical properties and biological activities.

The hydrogen atoms on the sulfonamide nitrogen of this compound are amenable to substitution, allowing for the introduction of various alkyl and acyl groups. These reactions typically proceed via nucleophilic substitution, where the sulfonamide anion acts as the nucleophile.

N-Alkylation: Direct N-alkylation of sulfonamides can be achieved by reaction with alkyl halides or other alkylating agents in the presence of a base. The base deprotonates the sulfonamide nitrogen, generating a more potent nucleophile that subsequently attacks the alkylating agent. For instance, the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides was successfully carried out by reacting 5-bromothiophene-2-sulfonamide with various alkyl bromides using lithium hydride (LiH) as the base in a dimethylformamide (DMF) solvent. nih.gov This method can be adapted for the alkylation of this compound. Another approach involves the use of alcohols as alkylating agents, catalyzed by a metal-ligand bifunctional ruthenium catalyst, for the selective N-alkylation of aminobenzenesulfonamides.

A study on the N-alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene also demonstrates a viable synthetic route. nih.gov Although this example involves a different starting material, the fundamental principle of deprotonating the sulfonamide followed by reaction with an alkyl halide is directly applicable.

N-Acylation: Acylation of the sulfonamide nitrogen introduces an acyl group, forming an N-acylsulfonamide. This is typically accomplished using acyl chlorides or anhydrides in the presence of a base. A relevant synthetic pathway is demonstrated in the preparation of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov In this multi-step synthesis, a sulfonamide intermediate is treated with thionyl chloride to generate a benzoyl chloride, which is then reacted with various amines or anilines to form the final N-substituted amide derivatives. nih.gov This highlights a method where the core structure, containing a sulfonamide, is first built and then further functionalized.

The following table summarizes common conditions for N-alkylation and N-acylation of sulfonamides based on analogous structures.

| Reaction Type | Reagents | Catalyst/Base | Solvent | Conditions | Product Type |

| N-Alkylation | Alkyl Bromides | LiH | DMF | Room Temp | N-Alkylsulfonamide |

| N-Alkylation | 5-Bromopentene | Base | DMSO | - | N-Alkylsulfonamide |

| N-Acylation | Thionyl Chloride, Anilines/Amines | DMF (catalytic) | DMF | Reflux | N-Aroylsulfonamide |

| Condensation | Aromatic Aldehydes | KOH | Ethanol (B145695) | Reflux | N-Benzylidenesulfonamide |

This table presents generalized conditions based on syntheses of similar sulfonamide compounds.

The this compound molecule possesses two halogen substituents on the aromatic ring, which are prime sites for modification through various cross-coupling reactions and nucleophilic aromatic substitution. The bromine atom at the C2 position is particularly susceptible to palladium-catalyzed cross-coupling reactions due to the higher reactivity of C-Br bonds compared to C-Cl bonds in such transformations. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. researchgate.netrsc.org For a substrate like this compound, the bromine atom can be selectively replaced.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., an aryl boronic acid) in the presence of a palladium catalyst and a base. mdpi.comnih.gov This method is widely used in the pharmaceutical industry to synthesize biaryl compounds. researchgate.net By selecting the appropriate boronic acid, a vast array of aryl or heteroaryl substituents can be introduced at the C2 position of the benzenesulfonamide ring. The reaction is known for its mild conditions and tolerance of various functional groups. researchgate.net

Negishi Coupling: This reaction couples the aryl bromide with an organozinc compound, also catalyzed by a palladium complex. mdpi.com It is frequently employed for industrial applications and offers a robust method for creating C-C bonds. mdpi.com

Sonogashira Coupling: To introduce an alkyne functional group, the Sonogashira coupling can be employed. This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. mdpi.com

The general conditions for these cross-coupling reactions are summarized in the table below.

| Coupling Reaction | Coupling Partner | Catalyst | Base | Solvent | Typical Product |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Li₂CO₃ | Aqueous solutions, DMF | 2-Aryl-5-chloro-benzenesulfonamide |

| Negishi | Organozinc Reagent | Pd(0) or Pd(II) species | - | - | 2-Alkyl/Aryl-5-chloro-benzenesulfonamide |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Triethylamine | Acetonitrile | 2-Alkynyl-5-chloro-benzenesulfonamide |

This table outlines typical components for palladium-catalyzed cross-coupling reactions on aryl bromides.

Nucleophilic Aromatic Substitution (NAS): While less common than electrophilic substitution on benzene rings, nucleophilic aromatic substitution can occur on aryl halides, particularly when the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

For this compound, the sulfonamide group (-SO₂NH₂) is an electron-withdrawing group. However, its activating strength for NAS is moderate compared to a nitro group. The reaction would involve the attack of a strong nucleophile (e.g., hydroxide, alkoxide, or amide ions) on the carbon bearing a halogen, leading to the substitution of either the bromine or chlorine atom. youtube.com The viability and regioselectivity of NAS would depend on the reaction conditions and the specific nucleophile used. The presence of the sulfonamide group in the meta position relative to the bromine and para to the chlorine could influence the reactivity at these sites. libretexts.org

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Bromo-5-chloro-benzenesulfonamide, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for the substitution pattern on the benzene (B151609) ring.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of these protons would be indicative of their relative positions. For instance, in a related compound, benzenesulfonamide (B165840), the aromatic protons appear in the range of 7.47-7.84 ppm. researchgate.net The presence of the electron-withdrawing bromine and chlorine atoms in this compound would likely shift these signals further downfield. The sulfonamide (SO₂NH₂) protons would typically appear as a broad singlet, its chemical shift being dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display six signals for the six carbon atoms of the benzene ring. The carbons directly attached to the bromine, chlorine, and sulfur atoms would exhibit characteristic chemical shifts influenced by the electronegativity of these substituents.

A hypothetical ¹H NMR data table for this compound is presented below, based on general principles and data from analogous compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | 7.8 - 8.0 | d | ~2.5 |

| H-4 | 7.5 - 7.7 | dd | ~8.5, 2.5 |

| H-6 | 7.9 - 8.1 | d | ~8.5 |

| NH₂ | 5.0 - 7.0 | br s | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light that correspond to the vibrational energies of different bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonamide group and the substituted benzene ring. The key vibrational modes would include:

N-H stretching: Two distinct bands are expected in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the primary sulfonamide.

S=O stretching: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. For benzenesulfonamide, these are observed around 1330 cm⁻¹ and 1160 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

C-Br and C-Cl stretching: The carbon-halogen stretching vibrations are expected in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

The following table summarizes the expected IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Sulfonamide (NH₂) | N-H stretch | 3350 - 3250 |

| Sulfonamide (S=O) | Asymmetric S=O stretch | 1350 - 1300 |

| Sulfonamide (S=O) | Symmetric S=O stretch | 1160 - 1120 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| C-Cl stretch | 800 - 600 | |

| C-Br stretch | 700 - 500 |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

For this compound (C₆H₅BrClNO₂S), the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion. The monoisotopic mass of this compound is approximately 272.88 g/mol .

Common fragmentation pathways for benzenesulfonamides involve the loss of SO₂ (64 u) and the cleavage of the S-N bond. The fragmentation of this compound would likely produce ions corresponding to the 2-bromo-5-chlorophenyl group and the sulfonamide moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or chloroform, would be expected to exhibit absorption bands characteristic of a substituted benzene ring. researchgate.net Aromatic systems typically show two main absorption bands: the primary band (E-band) at shorter wavelengths (around 200-220 nm) and the secondary band (B-band) at longer wavelengths (around 250-280 nm). The presence of the bromo, chloro, and sulfonamido substituents would influence the position and intensity of these absorption maxima. Generally, halogen substituents cause a bathochromic (red) shift of the absorption bands. nih.gov

Crystallographic Investigations

While spectroscopic techniques provide valuable data on molecular structure, single-crystal X-ray diffraction offers the most definitive and detailed picture of the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles for this compound. This technique would also reveal the conformation of the sulfonamide group relative to the benzene ring and the nature of intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

In a closely related compound, N-(2-Amino-5-chloro-phen-yl)-2-bromo-benzene-sulfonamide, crystallographic studies have shown that the sulfonamide group adopts a staggered conformation. nih.gov It is likely that this compound would exhibit similar conformational preferences. The analysis would also detail how the molecules pack in the crystal, which is influenced by hydrogen bonds involving the sulfonamide N-H protons and the sulfonyl oxygen atoms, as well as halogen-halogen interactions.

A hypothetical table of crystallographic data for this compound is provided below, illustrating the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1105.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.63 |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide reveals a well-ordered arrangement stabilized by a network of intermolecular interactions. In the crystal, molecules form inversion dimers through pairs of N-H···N hydrogen bonds. nih.govresearchgate.net Specifically, the nitrogen atom of the sulfonamide group acts as a hydrogen bond donor to the amino nitrogen of a neighboring molecule.

Conformational Analysis and Molecular Geometry

The conformation of the sulfonamide group is a critical determinant of its biological activity and chemical reactivity. In N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, the sulfonamide group adopts a staggered conformation about the N-S bond. nih.govresearchgate.net This is evidenced by the C-S-N-H torsion angle of 97(3)°. nih.gov This staggered arrangement minimizes steric hindrance and is a common feature in sulfonamide structures.

The geometry around the sulfur atom is approximately tetrahedral, as expected. The ortho-bromo substituent on the benzenesulfonamide ring influences the orientation of the sulfonyl group. The C-C-S-N torsion angle is reported to be -57.7(3)°. nih.gov The two aromatic rings in the molecule are nearly perpendicular to each other, with a dihedral angle of 75.1(1)°. nih.govresearchgate.net

Below are tables detailing the crystallographic data and selected geometric parameters for the related compound, N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, which serve as a valuable reference for understanding the structural properties of this compound.

Table 1: Crystal Data and Structure Refinement for N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₂H₁₀BrClN₂O₂S |

| Formula Weight | 361.64 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.657(1) |

| b (Å) | 14.361(2) |

| c (Å) | 7.0829(9) |

| β (°) | 100.75(1) |

| Volume (ų) | 1364.8(3) |

| Z | 4 |

| Temperature (K) | 298 |

Table 2: Selected Torsion Angles for N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide nih.govresearchgate.net

| Angle | Value (°) |

| C-S-N-H | 97(3) |

| C-C-S-N | -57.7(3) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic properties and behavior of 2-Bromo-5-chloro-benzenesulfonamide.

Density Functional Theory (DFT) is a robust method for determining the optimized geometry and electronic structure of molecules. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to find the minimum energy conformation. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.89 | ||

| C-Cl | 1.74 | ||

| S-O1 | 1.43 | O1-S-O2 | 120.5 |

| S-O2 | 1.43 | C1-S-N1 | 107.8 |

| S-N | 1.65 | ||

| S-C | 1.78 | ||

| N-H1 | 1.01 | C2-C1-S-N | |

| N-H2 | 1.01 | C1-S-N-H1 |

Note: The data in this table is illustrative and based on typical values from DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the sulfonamide group, which are the more electron-rich parts of the molecule. mdpi.com The LUMO, on the other hand, would likely be distributed over the entire molecule, including the electron-withdrawing bromine and chlorine atoms. mdpi.com Analysis of related compounds suggests that the HOMO-LUMO energy gap would be significant, indicating good kinetic stability. researchgate.net

Table 2: Calculated FMO Energies for this compound (Theoretical Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These values are representative and derived from studies on analogous structures.

In this compound, significant delocalization is expected from the lone pairs of the oxygen and nitrogen atoms of the sulfonamide group to the antibonding orbitals of the sulfur atom and the benzene ring. The analysis can also reveal the nature of the intramolecular charge transfer. researchgate.net The strength of these interactions is measured in kcal/mol and highlights the key electronic interactions that stabilize the molecular structure.

The Quantum Theory of Atoms in Molecules (QTAIM) is used to analyze the electron density topology to characterize the nature of chemical bonds and noncovalent interactions. researchgate.net By locating bond critical points (BCPs) where the gradient of the electron density is zero, one can determine the strength and nature of the bonds. researchgate.net

For this compound, QTAIM analysis would be used to characterize the covalent bonds (e.g., C-S, S-N, C-Br, C-Cl) and any intramolecular noncovalent interactions. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. researchgate.net Positive values of the Laplacian are indicative of closed-shell interactions, which are typical for hydrogen bonds and halogen bonds. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations can be employed to study the conformational flexibility of this compound over time. By simulating the motion of the atoms, MD can explore the potential energy surface and identify the most stable and accessible conformations of the molecule in different environments (e.g., in a solvent). Analysis of the root-mean-square deviation (RMSD) of the atomic positions during the simulation can indicate the stability of the molecule's conformation. nih.gov Such simulations are valuable for understanding how the molecule might behave in a dynamic biological or chemical system.

Analysis of Noncovalent Interactions: Hydrogen Bonding and Halogen Bonding

Noncovalent interactions play a crucial role in the supramolecular chemistry and crystal packing of molecules. For this compound, both hydrogen bonding and halogen bonding are of significant interest.

The sulfonamide group (-SO₂NH₂) is a classic hydrogen bond donor (the N-H groups) and acceptor (the oxygen atoms). In a crystalline state, it is highly likely that intermolecular hydrogen bonds of the N-H···O type would be formed, leading to the formation of dimers or more extended networks. nih.govnih.gov

Furthermore, the presence of bromine and chlorine atoms introduces the possibility of halogen bonding. Halogen bonds are interactions where a halogen atom acts as an electrophilic center (a σ-hole) and interacts with a nucleophile, such as an oxygen or nitrogen atom. The strength and directionality of these interactions can be investigated using computational methods. researchgate.net Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts. researchgate.net

Structure Activity Relationship Sar Studies of 2 Bromo 5 Chloro Benzenesulfonamide and Its Derivatives

Impact of Halogen Substitution Patterns on Activity Modulation

The presence and positioning of halogen atoms on the phenyl ring of benzenesulfonamides are critical determinants of their biological activity. While direct and extensive SAR studies on 2-Bromo-5-chloro-benzenesulfonamide are not widely published, valuable insights can be drawn from research on related chloro-substituted benzenesulfonamide (B165840) derivatives.

Research on a series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamides has shed light on the role of substituents in conferring anticancer activity. In this series, while the core structure is a 4-chloro-benzenesulfonamide, the findings offer a glimpse into the effects of substitution on a chlorophenyl ring. A significant observation was that the introduction of a naphthyl moiety as a substituent contributed markedly to the anticancer activity of the compounds. nih.gov

Further illustrating the impact of halogen substitution, a study on zinc(II) complexes of azomethines derived from 5-chloro-2-(N-tosylamino)benzaldehyde revealed that the presence of a chlorine atom in the aldehyde portion of the ligand enhanced the biological activity of the resulting complexes. mdpi.com Specifically, a zinc complex containing a chlorine atom in the aldehyde-derived part of the ligand and another in the amine-derived part exhibited protistocidal activity that was twice that of the reference drug, toltrazuril. mdpi.com This underscores the positive influence that specific halogen placements can have on the biological efficacy of a molecule.

The following table summarizes the observed impact of halogen substitutions in related benzenesulfonamide derivatives:

| Compound Series | Substitution Pattern | Observed Impact on Biological Activity | Reference |

| 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamides | Naphthyl moiety as substituent | Significant contribution to anticancer activity | nih.gov |

| Zinc(II) complexes of azomethines | 5-chloro substitution in the aldehyde-derived ligand | Enhancement of protistocidal activity | mdpi.com |

| 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides | 5-chloro substitution | Significant influence on biological activity, correlated with lipophilicity | nih.gov |

Influence of Sulfonamide N-Substitution on Biological Activity

The sulfonamide group is a cornerstone of a vast array of therapeutic agents, and modifications to its nitrogen atom (N-substitution) have been a fruitful strategy for modulating pharmacological activity. nih.gov For derivatives of this compound, substitutions on the sulfonamide nitrogen would be expected to significantly alter their biological profiles.

In a series of novel 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2-ylidene)benzenesulfonamides, the nature of the substituent on the triazine ring, which is electronically connected to the sulfonamide, had a profound effect on cytotoxic activity. nih.gov For instance, compounds bearing a 4-arylpiperazine moiety, such as 4-phenylpiperazin-1-yl, 4-(4-fluorophenyl)piperazin-1-yl, and 4-(4-chlorophenyl)piperazin-1-yl, demonstrated potent cytotoxicity against various cancer cell lines. nih.gov Conversely, replacing the aryl group with a smaller alkyl group like methyl or a phenylsulfonyl group led to a significant decrease or complete loss of activity. nih.gov

This highlights a key principle in SAR: the size, shape, and electronic nature of the N-substituent are critical for optimal interaction with the biological target. The data from this study is summarized in the table below:

| N-Substituent on Triazine Ring | Effect on Cytotoxic Activity (IC50 values) | Reference |

| 4-Phenylpiperazin-1-yl | Strong cytotoxicity (7–19 µM) | nih.gov |

| 4-(4-Fluorophenyl)piperazin-1-yl | Strong cytotoxicity (7–19 µM) | nih.gov |

| 4-(4-Chlorophenyl)piperazin-1-yl | Strong cytotoxicity (7–19 µM) | nih.gov |

| 4-Methylpiperazin-1-yl | Decreased activity (42–82 µM) | nih.gov |

| 4-(Phenylsulfonyl)piperazin-1-yl | Loss of activity (137–280 µM) | nih.gov |

These findings strongly suggest that for derivatives of this compound, the introduction of bulky, aromatic N-substituents on the sulfonamide could be a promising avenue for enhancing biological activity.

Correlation of Electronic and Steric Parameters with Research Outcomes

Quantitative structure-activity relationship (QSAR) studies are powerful tools for elucidating the correlation between the physicochemical properties of molecules and their biological activities. For benzenesulfonamide derivatives, electronic and steric parameters are key descriptors in building predictive QSAR models.

A QSAR study on a series of 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides successfully developed statistically significant models for their cytotoxic activity against several cancer cell lines. nih.gov These models were built using a combination of topological (2D) and conformational (3D) molecular descriptors, which inherently account for the electronic and steric properties of the molecules. nih.gov The ability to create predictive models indicates a strong correlation between these parameters and the observed biological outcomes.

In another QSAR analysis of thiazole (B1198619) benzenesulfonamide substituted 3-pyridylethanolamines, high electrostatic potential energy and the lipophilic nature of the molecules were identified as favorable features for their activity as beta3-adrenergic receptor agonists. nih.gov This highlights the importance of electronic distribution and hydrophobicity, which are influenced by halogen substituents like bromine and chlorine.

The following table outlines key parameters often used in QSAR studies of sulfonamide derivatives and their general implications:

| Parameter Type | Specific Descriptors | General Implication for Biological Activity |

| Electronic | Hammett constants, Dipole moment, Electrostatic potential energy, HOMO/LUMO energies | Influence drug-receptor interactions, membrane permeability, and metabolic stability. |

| Steric | Molar refractivity, Taft's steric parameter (Es), van der Waals volume | Determine the fit of the molecule into the active site of a biological target. |

| Lipophilic | Partition coefficient (log P), Hydrophobic constants (π) | Affect absorption, distribution, and transport to the site of action. |

For this compound, the bromo and chloro substituents would significantly influence its electronic and lipophilic character. The bromo group at the 2-position and the chloro group at the 5-position would exert electron-withdrawing effects and increase the lipophilicity of the phenyl ring, which in turn would modulate its interactions with biological targets. A systematic variation of these parameters in a series of analogs would be essential for developing a comprehensive QSAR model and for the rational design of more potent derivatives.

Mechanistic Investigations in Biological Systems Excluding Clinical Data

Enzyme Inhibition Mechanisms

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore known for its interaction with various enzymes, most notably carbonic anhydrases. Research into derivatives of this structural class has provided insights into potential inhibitory mechanisms.

While direct and extensive studies on 2-bromo-5-chloro-benzenesulfonamide are limited, the broader class of benzenesulfonamides has been shown to act as potent inhibitors of carbonic anhydrases (CAs). The mechanism of inhibition typically involves the sulfonamide group (-SO₂NH₂) coordinating to the zinc ion present in the active site of the enzyme. This interaction displaces a water molecule or hydroxide ion that is crucial for the catalytic activity of the enzyme, thereby blocking its function.

For instance, studies on related sulfonamides have demonstrated that substitutions on the benzene (B151609) ring can significantly influence the inhibitory potency and selectivity against different CA isoforms. The presence of halogen atoms, such as bromine and chlorine, can alter the electronic properties and steric bulk of the molecule, which in turn affects its binding affinity to the enzyme's active site. Research on a series of benzenesulfonamides revealed that a derivative containing a 2-bromophenyl group exhibited notable inhibitory activity against human carbonic anhydrase I (hCA I).

Molecular Basis of Antimicrobial Activity in Model Organisms

The antimicrobial potential of sulfonamides is historically significant, with the mechanism primarily revolving around the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of many microorganisms. This pathway is critical for the synthesis of nucleic acids and certain amino acids.

Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). By binding to the active site of DHPS, they prevent the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of folate synthesis ultimately leads to the cessation of bacterial growth and replication. While specific studies detailing the antimicrobial activity of this compound in model organisms are not extensively documented, its structural similarity to other antimicrobial sulfonamides suggests a comparable mechanism of action. The specific substitutions of bromine and chlorine on the benzene ring would likely modulate its efficacy and spectrum of activity against different microbial species.

Exploration of Other Molecular Targets and Pathways

Beyond the well-established roles in carbonic anhydrase and dihydropteroate synthase inhibition, the diverse chemical space of sulfonamide derivatives has prompted investigations into other potential molecular targets. The reactivity and structural features of the benzenesulfonamide core, modified with bromine and chlorine, could allow for interactions with a variety of biological macromolecules.

While specific research on other molecular targets for this compound is still emerging, related compounds have been explored for their effects on other enzyme systems and cellular pathways. The exploration of these alternative targets is an active area of research, aiming to uncover novel therapeutic applications for this class of compounds. Further studies are required to elucidate any additional molecular interactions and downstream effects of this compound in biological systems.

Advanced Research Applications

Role as a Building Block in Complex Molecular Synthesis

The chemical architecture of 2-bromo-5-chloro-benzenesulfonamide makes it a valuable starting material for the construction of intricate molecular frameworks. The presence of a bromine atom, in particular, offers a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern organic synthesis.

The bromine atom on the benzene (B151609) ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are powerful tools for creating new carbon-carbon bonds, allowing for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups. For instance, the bromine atom can be readily substituted by coupling with boronic acids or their esters in Suzuki-Miyaura reactions, a common strategy in the synthesis of complex biaryl compounds.

Furthermore, the sulfonamide group can be functionalized. The nitrogen atom of the sulfonamide can undergo N-alkylation or N-arylation to introduce additional diversity into the molecular structure. This dual reactivity of both the aryl bromide and the sulfonamide moiety allows for a modular approach to synthesis, where different fragments can be systematically introduced to build a library of complex molecules. This approach is highly valuable in drug discovery and materials science, where the systematic variation of molecular structure is key to optimizing function.

Application in Probe Development for Biochemical Studies

Chemical probes are essential tools for dissecting complex biological processes. The development of selective and potent probes often relies on the synthesis of molecules that can interact with specific biological targets, such as enzymes or receptors. The this compound scaffold possesses features that are attractive for the development of such probes.

The sulfonamide group is a well-established pharmacophore known to interact with various enzymes, particularly carbonic anhydrases and kinases. By using this compound as a starting point, medicinal chemists can design and synthesize focused libraries of compounds to screen for inhibitory activity against specific enzyme targets. The bromo and chloro substituents can be strategically modified to fine-tune the binding affinity and selectivity of the resulting molecules. For example, the bromine atom can serve as a point of attachment for linker groups, which can then be used to conjugate the molecule to fluorescent dyes, biotin (B1667282) tags, or other reporter groups, thereby transforming a simple inhibitor into a versatile biochemical probe for imaging or affinity-based protein profiling.

Intermediate in the Synthesis of Scaffolds with Defined Bioactivity

The core structure of this compound can be found within or serve as a precursor to a variety of heterocyclic scaffolds that are known to possess significant biological activity. Many classes of drugs, including anticancer agents, antivirals, and anti-inflammatory compounds, are based on heterocyclic frameworks.

The reactivity of the bromine and sulfonamide groups allows for their participation in cyclization reactions to form fused heterocyclic systems. For instance, intramolecular cyclization reactions can be designed to construct novel ring systems incorporating the sulfonamide moiety. Additionally, the aniline (B41778) derivative, which can be obtained through the reduction of a corresponding nitro precursor or by other synthetic routes, opens up a vast array of possibilities for the synthesis of quinazolines, benzodiazepines, and other privileged heterocyclic scaffolds.

Future Research Directions and Perspectives

Exploration of Novel Derivatization Strategies

The future development of 2-bromo-5-chloro-benzenesulfonamide as a lead compound hinges on the exploration of innovative derivatization strategies. These strategies can be broadly categorized by the reactive sites on the molecule: the sulfonamide group and the aromatic ring.

Modification of the Sulfonamide Moiety: The sulfonamide group is a key functional handle for derivatization. Future research could focus on synthesizing a library of N-substituted analogs. For instance, reacting this compound with various alkyl or aryl halides could yield a diverse set of secondary and tertiary sulfonamides. This approach has proven successful for other sulfonamides, such as the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, where alkylation of the sulfonamide nitrogen was a key step. nih.gov Furthermore, the incorporation of heterocyclic moieties, which are prevalent in many biologically active compounds, onto the sulfonamide nitrogen could lead to novel derivatives with enhanced pharmacological properties.

Functionalization of the Aromatic Ring: The bromine and chlorine substituents on the aromatic ring are not merely passive elements; they are gateways to a wide array of chemical transformations. Future investigations should explore cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to introduce new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted position. The reactivity of the C-Br bond is generally higher than the C-Cl bond in such catalytic systems, allowing for selective functionalization. For example, the Suzuki-Miyaura cross-coupling reaction has been effectively used to create a library of compounds from 5-bromo-N-propylthiophene-2-sulfonamide with various aryl boronic acids. nih.gov

Another promising avenue is the exploration of bioisosteric replacement strategies. spirochem.com In this approach, the bromine or chlorine atoms could be replaced with other functional groups that mimic their steric and electronic properties while potentially improving the compound's pharmacokinetic profile. For example, replacing bromine with a trifluoromethyl group or a small cyclic moiety could significantly alter the compound's lipophilicity and metabolic stability.

Integrated Computational and Experimental Approaches for Design and Optimization

To streamline the discovery of potent and selective derivatives of this compound, a synergistic approach that combines computational modeling with experimental validation is essential.

In Silico Screening and Molecular Docking: The initial step in a rational drug design campaign often involves in silico screening of virtual compound libraries. nih.govnih.goveasychair.org For this compound, a virtual library of derivatives can be generated by computationally applying the derivatization strategies mentioned above. These virtual compounds can then be docked into the binding sites of various biological targets to predict their binding affinities and modes of interaction. This approach can help prioritize the synthesis of compounds that are most likely to be active, saving time and resources. For example, in silico screening has been successfully used to identify potential inhibitors for targets like the cholera toxin and cyclooxygenase-2 (COX-2). nih.goveasychair.org

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a set of derivatives has been synthesized and their biological activities have been evaluated, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov These models mathematically correlate the structural features of the compounds with their biological activities. For instance, a 3D-QSAR model could reveal the importance of the steric and electronic properties of substituents at different positions on the this compound scaffold for a particular biological activity. Such models can provide valuable insights for the design of next-generation analogs with improved potency.

Molecular Dynamics (MD) Simulations: To gain a deeper understanding of the interactions between the designed ligands and their target proteins at an atomic level, molecular dynamics (MD) simulations can be employed. nih.gov MD simulations can predict the stability of the ligand-protein complex over time and reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. This information is invaluable for optimizing the lead compound to achieve higher affinity and selectivity.

Expanding the Scope of Mechanistic Understanding in Relevant Biological Contexts

While the synthesis of novel derivatives is a critical step, understanding their mechanism of action within a biological system is equally important for their development as therapeutic agents or research tools.

Target Identification and Validation: A key challenge for many new chemical entities, including derivatives of this compound, is the identification of their specific molecular targets. A variety of techniques can be employed for this purpose, including affinity chromatography, chemical proteomics, and computational target prediction. Once a potential target is identified, its role in the observed biological effect must be validated using techniques such as gene silencing (e.g., RNAi or CRISPR) or the use of known inhibitors.

Elucidation of Signaling Pathways: After identifying the molecular target, the next step is to elucidate the downstream signaling pathways that are modulated by the compound. This can involve a range of cell and molecular biology techniques, such as Western blotting, qPCR, and reporter gene assays, to measure changes in protein expression, gene transcription, and cellular processes. Understanding the complete signaling cascade provides a comprehensive picture of the compound's biological effects. For instance, studies on other sulfonamides have implicated them in the inhibition of enzymes like carbonic anhydrases, which are involved in various physiological and pathological processes. nih.gov

Potential for Development in Specific Academic Research Areas

Beyond its potential in drug discovery, the this compound scaffold holds promise for development in specialized areas of academic research.

Chemical Biology Tools: The unique chemical features of this compound make it an attractive starting point for the design of chemical biology probes. For example, the bromine atom can serve as a handle for the attachment of reporter tags, such as fluorophores or biotin (B1667282), via cross-coupling reactions. These tagged probes could then be used to visualize the subcellular localization of their target proteins or to isolate and identify binding partners from complex biological mixtures. The development of such probes would be a valuable contribution to the study of cellular processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-5-chloro-benzenesulfonamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with sulfonation of the parent benzene derivative using chlorosulfonic acid, followed by bromination at the 2-position and chlorination at the 5-position. Key parameters to optimize include temperature (e.g., 0–5°C for sulfonation to minimize side reactions ), stoichiometry of halogenating agents (e.g., NBS for bromination), and solvent polarity (e.g., DCM for improved regioselectivity). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor intermediates using TLC and confirm structures via (e.g., aromatic proton splitting patterns) and mass spectrometry .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Combine X-ray crystallography for absolute structural confirmation (using SHELXL for refinement ), for functional group analysis (e.g., sulfonamide NH at δ 4.5–5.5 ppm), and FT-IR (S=O stretching at ~1350 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). For crystallographic data, use ORTEP-3 for molecular visualization and WinGX for symmetry operations .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Methodological Answer : The sulfonamide group acts as a directing group for electrophilic substitution, while the bromine and chlorine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). The bromine can be replaced via nucleophilic aromatic substitution (e.g., with amines under Pd catalysis). For downstream functionalization, protect the sulfonamide with Boc anhydride to prevent undesired side reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation or functionalization of this compound be addressed?

- Methodological Answer : Use computational modeling (DFT calculations) to predict electronic effects of substituents on aromatic ring reactivity. Experimentally, employ directing groups (e.g., nitro groups) transiently to guide halogen placement. For example, introduce a nitro group at the 3-position to block undesired bromination sites, then reduce it post-functionalization . Validate outcomes via (if fluorinated intermediates) or X-ray diffraction .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Methodological Answer : If X-ray data (e.g., bond lengths from SHELXL ) conflict with NMR/IR (e.g., unexpected tautomerism), perform variable-temperature NMR to detect dynamic processes. Re-examine crystal packing effects (via Mercury software) that may distort bond angles. For ambiguous cases, use neutron diffraction (if feasible) or solid-state NMR to resolve hydrogen bonding networks .

Q. How can this compound be utilized in structure-activity relationship (SAR) studies for drug discovery?

- Methodological Answer : Synthesize analogs by modifying the sulfonamide (e.g., alkylation) or halogen positions. Test in vitro against target enzymes (e.g., carbonic anhydrase) to assess inhibition constants (). Pair with molecular docking (AutoDock Vina) to correlate activity with steric/electronic parameters. For contradictory bioassay results, validate via isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. What advanced crystallographic methods are recommended for analyzing polymorphs or co-crystals of this compound?

- Methodological Answer : Screen polymorphs via solvent evaporation (10+ solvents) and characterize using PXRD. For co-crystals, employ hot-stage microscopy to identify melting point depression. Refine twinned crystals with SHELXL’s TWIN command and validate using Hirshfeld surface analysis (CrystalExplorer). High-pressure crystallography (DAC cells) can probe mechanical stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.